molecular formula C9H7BrCl2O2 B4839649 2-bromo-3-(2,4-dichlorophenyl)propanoic acid

2-bromo-3-(2,4-dichlorophenyl)propanoic acid

Cat. No. B4839649
M. Wt: 297.96 g/mol
InChI Key: GGJSXUMCSSBZBK-UHFFFAOYSA-N
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Description

2-bromo-3-(2,4-dichlorophenyl)propanoic acid, also known as BRCP, is a synthetic organic compound that has been widely used in scientific research. It is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac, which is commonly used for its analgesic and anti-inflammatory properties. BRCP has been shown to have unique biochemical and physiological effects that make it a valuable tool for studying various biological processes.

Scientific Research Applications

Synthesis and Structural Characterization

2-bromo-3-(2,4-dichlorophenyl)propanoic acid has been utilized in the synthesis of other complex organic compounds. For instance, it's used in the preparation of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate through a series of reactions including condensation, chlorination, and esterification (Yan Shuang-hu, 2014).

Reactivity in Organic Chemistry

The compound demonstrates interesting reactivity, particularly in the context of organic chemistry. For example, its derivatives are involved in various reactions with other organic compounds, leading to the creation of new molecular structures with potential applications in various fields (Z. Qiang et al., 2010).

Role in Advanced Oxidation Processes

In studies related to wastewater treatment and advanced oxidation processes, derivatives of 2-bromo-3-(2,4-dichlorophenyl)propanoic acid have been identified as intermediates. These studies help in understanding the breakdown and transformation of various compounds in environmental contexts (Yunfu. Sun & J. Pignatello, 1993).

Pharmaceutical and Chemical Industries

The compound and its derivatives have applications in the synthesis of various products in the pharmaceutical and chemical industries. These applications include the development of new drugs, agricultural chemicals, and specialized industrial chemicals (R. Butcher et al., 2007).

Analytical Chemistry

In analytical chemistry, derivatives of 2-bromo-3-(2,4-dichlorophenyl)propanoic acid have been used in methods for the separation and determination of complex mixtures, such as in chromatography and other separation techniques (L. Toribio et al., 2000).

properties

IUPAC Name

2-bromo-3-(2,4-dichlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2O2/c10-7(9(13)14)3-5-1-2-6(11)4-8(5)12/h1-2,4,7H,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJSXUMCSSBZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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